molecular formula C8H7Cl2NO2 B1381719 4-Amino-2,3-dichloro-benzoic acid methyl ester CAS No. 1807013-25-7

4-Amino-2,3-dichloro-benzoic acid methyl ester

Cat. No. B1381719
CAS RN: 1807013-25-7
M. Wt: 220.05 g/mol
InChI Key: GRCMPRIJWCTEMT-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichloro-benzoic acid methyl ester is a chemical compound with the molecular formula C8H7Cl2NO2 . It has a molecular weight of 220.05 g/mol . The IUPAC name for this compound is methyl 4-amino-2,3-dichlorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two chlorine atoms, an amino group, and a methyl ester group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The topological polar surface area is 52.3 Ų . The exact mass and monoisotopic mass are both 218.9853839 g/mol .

Scientific Research Applications

Pharmacokinetics and Analysis

  • A study by Xu et al. (2020) explored the pharmacokinetics of a related compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats. This research utilized ultra-high performance liquid chromatography and mass spectrometry (UHPLC-ESI-Q-TOF/MS), providing insights into the compound's distribution and bioavailability in plasma (Haoran Xu et al., 2020).

Spectroscopy and Charge-Transfer Reactions

  • Chakraborty et al. (2007) and Ghosh et al. (2010) examined the photoinduced intramolecular charge-transfer reactions in compounds similar to 4-Amino-2,3-dichloro-benzoic acid methyl ester, highlighting their dual emission properties in different solvents and the impact of solvent polarity and hydrogen bonding (A. Chakraborty et al., 2007) (Shalini Ghosh et al., 2010).

Chemical Synthesis

  • The synthesis of various compounds, including those with structures related to 4-Amino-2,3-dichloro-benzoic acid methyl ester, has been extensively researched. For instance, Standridge and Swigor (1991) discussed a multi-step synthesis process for a compound containing a similar benzoic acid structure (R. Standridge & J. E. Swigor, 1991). Additionally, Fousteris et al. (2007) studied steroidal esters of a related benzoic acid compound for their antileukemic activity, offering insights into structure-activity relationships (M. Fousteris et al., 2007).

Biological Activity Studies

  • Abdel Ghani and Mansour (2011) conducted a study on 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, which provided insights into the structural properties and potential antibacterial activity of similar compounds (N. T. Abdel Ghani & A. Mansour, 2011).

Advanced Spectroscopy Applications

  • Laser-induced fluorescence studies by Chakraborty et al. (2010) on 4-amino 3-methyl benzoic acid methyl ester, a compound structurally similar to 4-Amino-2,3-dichloro-benzoic acid methyl ester, revealed important insights into excited-state charge-transfer reactions and solvent interactions (A. Chakraborty et al., 2010).

properties

IUPAC Name

methyl 4-amino-2,3-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCMPRIJWCTEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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